(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
Overview
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride is an organic compound that features a trifluoromethyl group attached to a pyrazole ring.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1h-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on the br–li exchange in an appropriate bromide .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride interacts with its targets and performs its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the regioselective synthesis of trifluoromethyl pyrazole derivatives. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by a series of lithiation and electrophilic trapping steps .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methods that ensure high yield and purity. Techniques such as distillation-based separation and flow chemistry are employed to achieve efficient production on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl)methylamine: Another trifluoromethyl-containing compound with similar applications in pharmaceuticals and agrochemicals.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in similar contexts.
Uniqueness
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to its specific pyrazole ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMOULSYFPDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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